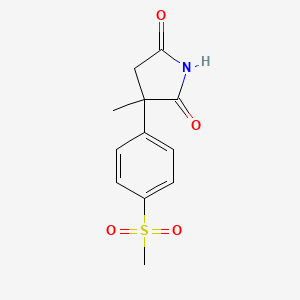

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

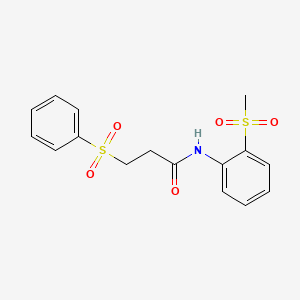

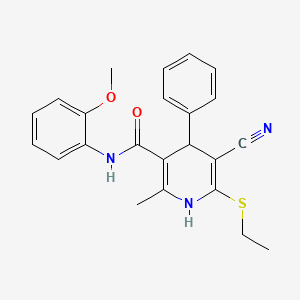

3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione , also known by its chemical name Firocoxib , belongs to the class of organic compounds known as benzenesulfonyl compounds. These compounds consist of a monocyclic benzene moiety carrying a sulfonyl group. Firocoxib has been investigated for its pharmacological properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor .

Synthesis Analysis

The synthesis of Firocoxib involves several steps, including the introduction of the sulfonyl group and the pyrrolidine ring. While I don’t have access to specific synthetic procedures, literature reports suggest that it can be synthesized through rational design and chemical reactions. Researchers have explored various synthetic routes to optimize its yield and purity .

Molecular Structure Analysis

Firocoxib’s molecular formula is C₁₇H₁₄O₅S , and its structure consists of a pyrrolidine ring with a phenyl group attached to it. The methanesulfonyl (SO₂Me) moiety is positioned at the para position of the phenyl ring. The overall structure contributes to its COX-2 inhibitory activity .

Chemical Reactions Analysis

Firocoxib’s chemical reactivity primarily revolves around its interaction with COX enzymes. It selectively inhibits COX-2, which plays a crucial role in inflammation and pain. By blocking COX-2, Firocoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Mecanismo De Acción

Firocoxib’s mechanism of action involves binding to the active site of COX-2. It competes with arachidonic acid, preventing its conversion into prostaglandins. Unlike non-selective COX inhibitors, Firocoxib spares COX-1, which is essential for maintaining gastric mucosal integrity. This selectivity minimizes gastrointestinal side effects .

Propiedades

IUPAC Name |

3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHGRSPHGLZSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)